molecular formula C12H11ClN2O2 B12889388 3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12889388
M. Wt: 250.68 g/mol
InChI Key: WBJXKHWPWQCHAT-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a pyrrolo and isoxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H11ClN2O2/c1-16-10-3-2-7(13)6-9(10)11-8-4-5-14-12(8)17-15-11/h2-3,6,14H,4-5H2,1H3

InChI Key

WBJXKHWPWQCHAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NOC3=C2CCN3

Origin of Product

United States

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